Streptomycin sulfate
CAS No.: 3810-74-0
Cat. No.: VC20748310
Molecular Formula: C42H84N14O36S3
Molecular Weight: 1457.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3810-74-0 |
---|---|
Molecular Formula | C42H84N14O36S3 |
Molecular Weight | 1457.4 g/mol |
IUPAC Name | 2-[3-(diaminomethylideneamino)-4-[(4R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid |
Standard InChI | InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,21-;;;/m11.../s1 |
Standard InChI Key | QTENRWWVYAAPBI-IFPDLGKRSA-N |
Isomeric SMILES | CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES | CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES | CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Boiling Point | 872.9∓75.0°C at 760 mmHg |
Colorform | Hygroscopic powder |
Melting Point | MW: 1457.383. Powder. MP: aproximately 230 °C /Streptomycin sulfate; 3810-74-0/ |
Chemical Structure and Physical Properties
Chemical Composition and Structure
Streptomycin sulfate is chemically defined as D-Streptamine, O-2-deoxy-2-(methylamino)-α-L-glucopyranosyl-(1→2)-O-5-deoxy-3-C-formyl-α-L-lyxofuranosyl-(1→4)-N,N1-bis(aminoiminomethyl)-, sulfate (2:3) (salt). It has the molecular formula (C21H39N7O12)2-3H2SO4 and a molecular weight of 1457.41 . The compound appears as a white to light gray or pale buff powder with a faint amine-like odor and demonstrates hygroscopic properties while remaining stable toward light and air .
Solubility and Stability Characteristics
Streptomycin sulfate exhibits free solubility in water, forming solutions that are slightly acidic or nearly neutral. It shows very slight solubility in alcohol and remains insoluble in most other organic solvents . The compound functions as a triacidic base due to its two strongly basic guanidino groups and one more weakly basic methylamino group. Aqueous solutions maintain stability at room temperature for approximately one week without significant potency loss, particularly when maintained at pH levels between 4.5 and 7.0 .
Chemical Reactivity and Degradation
Under acid hydrolysis conditions, streptomycin sulfate yields streptidine and streptobiosamine (a combination of L-streptose and N-methyl-L-glucosamine) . Solutions of the compound decompose when subjected to heat sterilization; therefore, sterile solutions must be prepared by adding sterile distilled water to the sterile powder form . The early formulations of streptomycin salts contained impurities that were difficult to remove and caused histamine-like reactions, a problem that was later resolved by forming a complex with calcium chloride .
Pharmacodynamics
Mechanism of Antimicrobial Action
Streptomycin sulfate exerts its antibacterial effects through a well-characterized mechanism. After penetrating the cell membranes of pathogenic microorganisms, it binds to specific receptor proteins of the 30S ribosome subunit. This interaction interferes with the formation of the protein translation initiation complex between mRNA and the 30S subunit, causing DNA errors and competition between paired and unpaired amino acids . The resulting synthesis of non-functional proteins leads to polysome dissociation and ultimately causes the death of pathogenic microorganisms .
Antimicrobial Spectrum
The compound demonstrates effective antibacterial activity against most Gram-positive and Gram-negative bacteria . Specifically, it shows efficacy against pathogens including Yersinia pestis (plague), Francisella tularensis (tularemia), Brucella species, Haemophilus ducreyi, and Haemophilus influenzae . Recent research has demonstrated that when formulated in niosomes, streptomycin sulfate exhibits enhanced antimicrobial and anti-biofilm activities against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa compared to the free drug form .
Pharmacokinetics
Absorption and Distribution
Following intramuscular injection, streptomycin sulfate demonstrates good absorption and wide distribution throughout body tissues and organs . After administration of 1 gram via intramuscular route, peak plasma concentrations of 25-50 μg/mL are achieved within 0.5-1.5 hours . The compound primarily localizes in extracellular fluid and can penetrate bile, pleural fluid, ascites, tuberculous abscesses, and caseous tissue. High drug concentrations can be detected in urine .
Tissue Penetration and Barriers
Streptomycin sulfate rarely penetrates the blood-brain barrier to enter brain tissue but can cross the placenta to reach fetal tissues . This limited central nervous system penetration influences its therapeutic applications and potential toxicity profile. The compound exhibits a relatively low protein binding rate of approximately 20% to 30% .
Metabolism and Elimination
Streptomycin sulfate has a half-life of approximately 2.5-3 hours . Within 24 hours after administration, 80-98% of the administered dose is excreted through urine, with about 1% eliminated via bile. Very small amounts are also discharged through saliva and breast milk . This rapid elimination profile necessitates careful dosing schedules to maintain therapeutic concentrations.
Clinical Applications
Approved Therapeutic Indications
Streptomycin sulfate is clinically approved for treating various bacterial infections caused by susceptible organisms . Its primary indications include tuberculosis, plague, tularemia, brucellosis, and certain infections caused by Haemophilus species . Due to its potential toxicity profile, the administration of streptomycin in parenteral form is generally reserved for patients where adequate laboratory and audiometric testing facilities are available during therapy .
Current Clinical Research
Condition | Number of Active Clinical Trials | Trial Phases |
---|---|---|
HIV | 130 | Phase 1, 2, 3, 4, Early Phase 1 |
Influenza | 40 | Phase 1, 2, 3, 4 |
Pneumonia | 17 | Phase 1, 2, 3, Early Phase 1 |
Tuberculosis | 7 | Phase 2, 3, 4 |
Bacteremia | 3 | Phase 4 |
Acrodynia | 2 | Phase 2, 3 |
Mycobacterium avium complex infection | 2 | Phase 2, 3 |
Urinary Tract Infections | 2 | Not Applicable |
Recent Research Developments
Novel Formulation Technologies
Recent research has focused on developing improved delivery systems for streptomycin sulfate. A notable advancement is the development of streptomycin sulfate-loaded niosomes, which have demonstrated significantly enhanced antimicrobial and anti-biofilm activities against several bacterial strains compared to the free drug . This formulation approach addresses some of the limitations associated with conventional streptomycin administration.
Drug Release Kinetics and Stability Studies
Investigations into streptomycin sulfate-loaded niosomes have revealed specific drug release profiles, with approximately 50.0 ± 1.2% of streptomycin sulfate released from the niosome within 24 hours, reaching 66.4 ± 1.3% by 72 hours . Two-month stability studies conducted at different temperatures (25°C and 4°C) demonstrated more acceptable stability of samples kept at 4°C, providing important information for storage and handling requirements .
Cytotoxicity Profile of Novel Formulations
Cytotoxicity studies using the human foreskin fibroblasts (HFF) cell line have shown that niosome-encapsulated streptomycin at concentrations up to 1,500 μg/ml exhibited negligible cytotoxicity, whereas the free drug demonstrated slight cytotoxicity at equivalent concentrations . This improved safety profile suggests that niosomal nano-carriers containing streptomycin sulfate may represent promising candidates for treating bacterial infections and biofilms with reduced side effects .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume